4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol
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Overview
Description
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol is a chemical compound with the molecular formula C21H15N3O and a molecular weight of 325.363 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with phenyl groups and a phenol group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol typically involves the reaction of 3-(4-hydroxyphenyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the triazine ring can interact with metal ions and other chemical species . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol include:
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]phenol
- 3-(4-hydroxyphenyl)-5,6-diphenyl-1,2,4-triazine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both phenol and triazine functional groups. This unique combination of features gives it distinct chemical properties and makes it valuable for a variety of applications .
Properties
IUPAC Name |
4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-24-21)16-9-5-2-6-10-16/h1-14,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWYJTBINWJUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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